molecular formula C12H13NO2 B13174060 3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile

3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile

Cat. No.: B13174060
M. Wt: 203.24 g/mol
InChI Key: QEEMBHWKEYOKJK-UHFFFAOYSA-N
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Description

3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C12H13NO2 It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Amines

    Substitution: Various substituted oxirane derivatives

Scientific Research Applications

3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)oxirane-2-carboxylate
  • 3-(4-Methoxyphenyl)oxirane-2-carbonitrile
  • Oxirane, 3-ethyl-2,2-dimethyl-

Uniqueness

3-Ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile is unique due to its specific structural features, such as the presence of both an ethyl group and a methoxyphenyl group attached to the oxirane ring

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-3-(4-methoxyphenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-3-12(11(8-13)15-12)9-4-6-10(14-2)7-5-9/h4-7,11H,3H2,1-2H3

InChI Key

QEEMBHWKEYOKJK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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